molecular formula C14H10Cl2N4S B1458582 4-[2-(2,4-Dichlorophenyl)-4-methyl-1,3-thiazol-5-yl]pyrimidin-2-amine CAS No. 1382805-00-6

4-[2-(2,4-Dichlorophenyl)-4-methyl-1,3-thiazol-5-yl]pyrimidin-2-amine

Cat. No.: B1458582
CAS No.: 1382805-00-6
M. Wt: 337.2 g/mol
InChI Key: PGZKUNZIYWDNIL-UHFFFAOYSA-N
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Description

This compound, also known as 4-(2,4-dichlorophenyl)pyrimidin-2-amine, has a molecular weight of 240.09 . .


Synthesis Analysis

While specific synthesis methods for this compound were not found, synthetic approaches for similar compounds involve various methods. For instance, 2,4-disubstituted pyrimidines are classified according to the type of bond linking the substituent to the core heterocycle .


Molecular Structure Analysis

The InChI code for this compound is 1S/C10H7Cl2N3/c11-6-1-2-7(8(12)5-6)9-3-4-14-10(13)15-9/h1-5H,(H2,13,14,15) .


Physical and Chemical Properties Analysis

This compound is a solid at room temperature . .

Scientific Research Applications

Antiproliferative and Anticancer Activities

  • A study reported the synthesis of new pyrimidine derivatives that were evaluated for their antiproliferative activity on human breast cancer (MCF-7) and nonmalignant mouse fibroblast (L929) cell lines. The compounds showed structural, concentration, and time-dependent activation, indicating potential for anticancer applications (Atapour-Mashhad et al., 2017).
  • Another research focused on designing and synthesizing new pyrimidine molecules endowed with thiazolidin-4-one, demonstrating in vitro anticancer activities against the National Cancer Institute's 60 cell lines. Specifically, a compound showed significant growth inhibition on lung cancer cell lines, highlighting the potential for developing new anticancer agents (Rashid et al., 2014).

Antimicrobial Activities

  • The synthesis of new pyrimidine derivatives demonstrated preliminary antimicrobial activity against bacterial and fungal strains. This showcases the potential of such compounds in addressing antibiotic resistance and developing new antimicrobial agents (El-Gazzar et al., 2008).
  • Another study synthesized 2-substituted-4-methyl-7,8-dihydro-5H-pyrimido[4,5-d]thiazolo[3,2-a]pyrimidines, testing their antibacterial activity and indicating some derivatives as valuable compounds with potential as antibacterial agents (Etemadi et al., 2016).

Synthesis and Characterization of Heterocyclic Compounds

  • Research into the synthesis and reactions of novel benzimidazole derivatives explored their potential applications in medicinal chemistry, indicating the versatility and importance of heterocyclic compounds in drug design (Fikry et al., 2015).
  • A study on the synthesis of thieno[3′,2′:2,3]pyrido-[4,5-d]-thiazolo[3,2-a]pyrimidinones introduced an efficient method for preparing this class of compounds, highlighting the importance of heterocyclic chemistry in developing new therapeutic agents (Wang et al., 2017).

Safety and Hazards

The compound is associated with some safety hazards. It has been labeled with the GHS07 pictogram, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Biochemical Analysis

Biochemical Properties

4-[2-(2,4-Dichlorophenyl)-4-methyl-1,3-thiazol-5-yl]pyrimidin-2-amine plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, including heat shock protein HSP 90-alpha . The nature of these interactions often involves binding to the active sites of these biomolecules, leading to inhibition or modulation of their activity. This compound’s interaction with heat shock proteins suggests its potential role in stress response pathways and protein folding mechanisms.

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. For instance, its interaction with heat shock proteins can lead to alterations in cell signaling pathways that are crucial for maintaining cellular homeostasis . Additionally, this compound has been shown to affect gene expression by modulating transcription factors and other regulatory proteins, thereby impacting cellular metabolism and function.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It binds to the active sites of enzymes and proteins, leading to inhibition or activation of their functions . This compound’s ability to inhibit heat shock protein HSP 90-alpha highlights its potential as a therapeutic agent in conditions where modulation of protein folding and stress response pathways is beneficial.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that while the compound remains stable under certain conditions, it may degrade over time, leading to a reduction in its efficacy . Long-term exposure to this compound in in vitro and in vivo studies has demonstrated its potential to cause sustained alterations in cellular processes.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects without causing significant toxicity . At higher doses, it can lead to adverse effects, including toxicity and disruption of normal cellular functions. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without being harmful.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that are crucial for its metabolism and clearance from the body . The compound’s effects on metabolic flux and metabolite levels have been studied, revealing its potential to modulate key metabolic processes. Understanding these pathways is essential for optimizing the compound’s therapeutic applications and minimizing potential side effects.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its efficacy. The compound interacts with specific transporters and binding proteins that facilitate its movement across cellular membranes . Its localization and accumulation within different tissues can influence its therapeutic potential and toxicity. Studies have shown that the compound is distributed to various organs, including the brain, kidney, and heart, with rapid clearance observed in some cases .

Subcellular Localization

The subcellular localization of this compound is essential for understanding its activity and function. The compound is directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications . Its localization can affect its interactions with biomolecules and its overall efficacy. For instance, its presence in the cytoplasm or nucleus can influence gene expression and protein function, thereby modulating cellular processes.

Properties

IUPAC Name

4-[2-(2,4-dichlorophenyl)-4-methyl-1,3-thiazol-5-yl]pyrimidin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10Cl2N4S/c1-7-12(11-4-5-18-14(17)20-11)21-13(19-7)9-3-2-8(15)6-10(9)16/h2-6H,1H3,(H2,17,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGZKUNZIYWDNIL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2=C(C=C(C=C2)Cl)Cl)C3=NC(=NC=C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10Cl2N4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-[2-(2,4-Dichlorophenyl)-4-methyl-1,3-thiazol-5-yl]pyrimidin-2-amine
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4-[2-(2,4-Dichlorophenyl)-4-methyl-1,3-thiazol-5-yl]pyrimidin-2-amine
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4-[2-(2,4-Dichlorophenyl)-4-methyl-1,3-thiazol-5-yl]pyrimidin-2-amine
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4-[2-(2,4-Dichlorophenyl)-4-methyl-1,3-thiazol-5-yl]pyrimidin-2-amine
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4-[2-(2,4-Dichlorophenyl)-4-methyl-1,3-thiazol-5-yl]pyrimidin-2-amine
Reactant of Route 6
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4-[2-(2,4-Dichlorophenyl)-4-methyl-1,3-thiazol-5-yl]pyrimidin-2-amine

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